![molecular formula C21H13ClN4O7 B303197 N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide](/img/structure/B303197.png)
N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide, also known as ACY-1215, is a small molecule inhibitor of the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is a member of the histone deacetylase family, which regulates gene expression by removing acetyl groups from histone proteins. ACY-1215 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide involves the inhibition of HDAC6 enzyme activity. HDAC6 is involved in the regulation of various cellular processes, including the degradation of misfolded proteins, the transport of vesicles, and the regulation of gene expression. By inhibiting HDAC6 activity, N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide disrupts these cellular processes and induces cell death in cancer cells, reduces inflammation, and improves cognitive function in neurodegenerative disorders.
Biochemical and Physiological Effects
N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide has been shown to have various biochemical and physiological effects, including the induction of cell death in cancer cells, the reduction of inflammation, and the improvement of cognitive function. Additionally, N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide has been shown to enhance the efficacy of other cancer treatments, such as bortezomib, by increasing the sensitivity of cancer cells to these drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide is its specificity for HDAC6 inhibition, which reduces the risk of off-target effects. Additionally, N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide has been shown to have good pharmacokinetic properties, making it a viable candidate for further research and development. However, one of the limitations of N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide is its low solubility, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide, including:
1. Further studies on the efficacy of N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide in various cancer types and in combination with other cancer treatments.
2. Investigation of the potential therapeutic role of N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide in neurodegenerative disorders.
3. Development of new formulations of N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide to improve its solubility and bioavailability.
4. Studies on the long-term safety and toxicity of N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide in animal models and humans.
5. Investigation of the potential use of N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide in other diseases, such as autoimmune disorders and infectious diseases.
Conclusion
In conclusion, N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide is a small molecule inhibitor of the HDAC6 enzyme that has potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide has been extensively studied for its efficacy and safety, making it a viable candidate for further research and development. Future studies on N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide will provide valuable insights into its potential therapeutic applications and mechanisms of action.
Métodos De Síntesis
The synthesis of N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide involves a multi-step process that includes the formation of key intermediates such as 4-chlorobenzoyl chloride and 6-amino-4-(methoxymethyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2-carboxylic acid. These intermediates are then coupled together to form the final product, N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide. The synthesis of N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide has been optimized to improve yield and purity, making it a viable candidate for further research and development.
Aplicaciones Científicas De Investigación
N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative disorders, and inflammation. In cancer, N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide has been shown to induce cell death in multiple myeloma and lymphoma cell lines by inhibiting HDAC6 activity. Additionally, N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide has been shown to enhance the efficacy of other cancer treatments, such as bortezomib, by increasing the sensitivity of cancer cells to these drugs. In neurodegenerative disorders, N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and Parkinson's disease. In inflammation, N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, suggesting a potential therapeutic role in inflammatory diseases.
Propiedades
Nombre del producto |
N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide |
|---|---|
Fórmula molecular |
C21H13ClN4O7 |
Peso molecular |
468.8 g/mol |
Nombre IUPAC |
N-[2-acetamido-8-(4-chlorobenzoyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]acetamide |
InChI |
InChI=1S/C21H13ClN4O7/c1-8(27)23-25-18(30)12-7-13-15(21(33)26(19(13)31)24-9(2)28)16(14(12)20(25)32)17(29)10-3-5-11(22)6-4-10/h3-7H,1-2H3,(H,23,27)(H,24,28) |
Clave InChI |
QLGWBOAHBHKWFQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NN1C(=O)C2=CC3=C(C(=C2C1=O)C(=O)C4=CC=C(C=C4)Cl)C(=O)N(C3=O)NC(=O)C |
SMILES canónico |
CC(=O)NN1C(=O)C2=CC3=C(C(=C2C1=O)C(=O)C4=CC=C(C=C4)Cl)C(=O)N(C3=O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,6-dichlorobenzyl)sulfanyl]-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B303114.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(3-iodophenyl)acetamide](/img/structure/B303116.png)
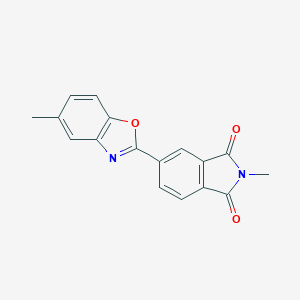
![S-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl] ethanethioate](/img/structure/B303120.png)
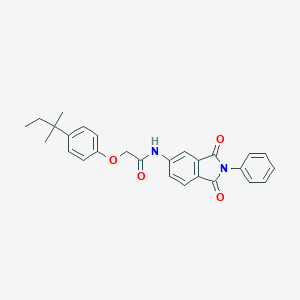
![2-(4-isopropylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B303123.png)
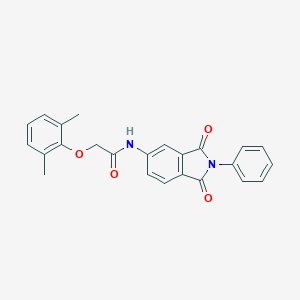
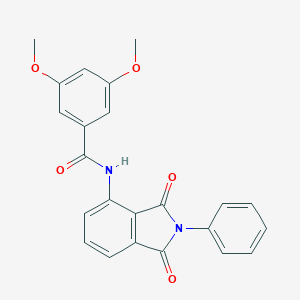
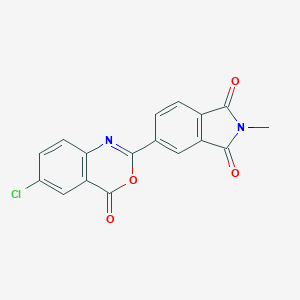
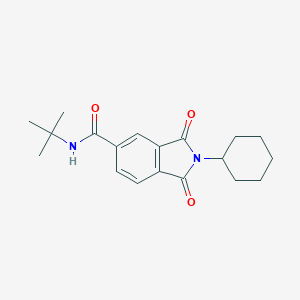
![2-(4-methylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303130.png)
![N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303131.png)

